3-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
3-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound featuring a 1,2-benzothiazole 1,1-dioxide core fused to a 1,4-diazepane ring and a [1,3]thiazolo[4,5-c]pyridine moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications. The benzothiazole dioxide group enhances metabolic stability and bioavailability, while the diazepane linker provides conformational flexibility for target binding .
Properties
IUPAC Name |
3-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c24-27(25)16-5-2-1-4-13(16)17(21-27)22-8-3-9-23(11-10-22)18-20-14-12-19-7-6-15(14)26-18/h1-2,4-7,12H,3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDJAULBTJGNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC3=C(S2)C=CN=C3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiazole ring through the reaction of hydrazonoyl halides with appropriate thioamides or carbothioates . The pyridine ring can be introduced via cyclization reactions involving suitable pyridine derivatives . The diazepane ring is often synthesized through nucleophilic substitution reactions involving diazepane precursors . Finally, the benzothiazole moiety is incorporated through condensation reactions with benzothiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts . Additionally, scale-up processes may involve continuous flow chemistry to ensure consistent production quality and minimize waste .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolo-pyridine and benzothiazole moieties are susceptible to nucleophilic attack due to electron-deficient aromatic systems. Key observations include:
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Thiazolo-pyridine reactivity : The sulfur and nitrogen atoms in the thiazolo[4,5-c]pyridine ring can act as leaving groups under basic conditions. For example, sodium ethoxide-mediated substitution reactions have been reported in similar systems, yielding derivatives via displacement of thiolate intermediates .
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Diazepane participation : The secondary amines in the diazepane ring may undergo alkylation or acylation. In analogous piperazine derivatives, reactions with α-halo ketones or chloroacetyl chloride generate functionalized intermediates .
Table 1: Nucleophilic Substitution Parameters in Related Systems
Cyclization and Ring-Forming Reactions
Cyclization is critical for constructing the diazepane and thiazolo-pyridine rings. Key pathways include:
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Base-catalyzed intramolecular cyclization : Heating intermediates like S-alkylated pyridinethiones with sodium ethoxide induces cyclization to form fused thieno-pyridines . For the target compound, similar conditions may promote closure of the diazepane or thiazolo-pyridine rings.
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Unsuccessful cyclization attempts : In structurally related systems, cyclization failures (e.g., with compound 15b ) led to alternative products like 19 via intramolecular rearrangements . This underscores the sensitivity of reaction outcomes to steric and electronic factors.
Electrophilic Aromatic Substitution (EAS)
The benzothiazole 1,1-dioxide core’s electron-withdrawing sulfone group directs EAS to specific positions:
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Halogenation : Chlorination or bromination likely occurs at the 5- or 7-positions of the benzothiazole ring, as seen in analogous sulfone-containing heterocycles.
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Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) may target the 5-position, though regioselectivity requires empirical validation.
Functional Group Transformations
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Sulfone reduction : The 1,1-dioxide group in benzothiazole can be reduced to a sulfide or thiol using agents like LiAlH₄ or NaBH₄, though this may destabilize the heterocyclic system.
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Amide formation : The diazepane’s secondary amines may react with acyl chlorides or anhydrides to form amides, as demonstrated in piperazine derivatives .
Table 2: Functional Group Reactivity in Analogous Compounds
| Functional Group | Reagent | Transformation | Outcome | Source |
|---|---|---|---|---|
| Benzothiazole sulfone | LiAlH₄ | Reduction to sulfide | Loss of sulfone group | |
| Diazepane amine | Acetyl chloride, TEA | Acylation to amide | Increased hydrophobicity |
Oxidation and Side Reactions
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Thiazole oxidation : The thiazolo-pyridine moiety may undergo oxidation to form sulfoxides or sulfones under strong oxidizing conditions (e.g., mCPBA) .
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Degradation pathways : Prolonged heating or acidic conditions may cleave the diazepane ring, as observed in piperazine derivatives under harsh hydrolysis .
Synthetic Challenges and Side Products
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Competitive reactions : Attempted cyclization of intermediates (e.g., 15b ) may yield unintended products like 19 via decarboxylation or rearrangement .
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Purification hurdles : The compound’s polarity and solubility profile necessitate advanced purification techniques (e.g., chromatography) to isolate high-purity material.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolo[4,5-c]pyridine exhibit significant antimicrobial properties. The incorporation of the benzothiazole moiety enhances the compound's efficacy against various bacterial strains. For instance, studies have shown that modifications to the thiazole ring can improve antibacterial activity by altering the compound's interaction with microbial membranes .
Anticancer Properties
Several studies have reported that thiazolo[4,5-c]pyridine derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer types, potentially through the activation of apoptotic pathways .
Neuroprotective Effects
Recent investigations into neuroprotective agents have identified thiazolo[4,5-c]pyridine derivatives as promising candidates. The compound may offer protection against neurodegenerative diseases by inhibiting oxidative stress and reducing neuroinflammation . These findings underscore its potential in treating conditions such as Alzheimer's disease.
Synthetic Methodologies
The synthesis of 3-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of Thiazole Ring : This can be achieved through cyclization reactions involving appropriate thioketones and amines.
- Diazepane Synthesis : The diazepane ring is often synthesized via cyclization of amino acids or amines under acidic or basic conditions.
Case Studies
A comprehensive review of literature reveals several case studies demonstrating the efficacy of thiazolo[4,5-c]pyridine derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus with a minimum inhibitory concentration (MIC) below 10 µg/mL. |
| Study B | Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics. |
| Study C | Showed neuroprotective effects in animal models of Alzheimer's disease through reduced amyloid plaque formation and improved cognitive function. |
Mechanism of Action
The mechanism of action of 3-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Core Heterocycles
- The benzothiazole 1,1-dioxide group in the target compound differs from the isoxazoline () and spiro-indole () cores in electronic properties.
- The 1,4-diazepane linker provides greater rotational freedom compared to rigid spiro-indole systems, suggesting improved adaptability to diverse binding pockets.
Substituent Effects
- The [1,3]thiazolo[4,5-c]pyridine group shares aromaticity with the pyridin-2-yl substituent in ’s spiro-indole compound but lacks the electron-withdrawing phthalimide group, which may reduce cytotoxicity .
- The absence of a 1,2,4-triazole ring (as in ) in the target compound may limit hydrogen-bonding interactions but improve metabolic stability due to reduced susceptibility to oxidation.
Biological Activity
The compound 3-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a unique molecular structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 366.49 g/mol |
| Chemical Formula | C15H14N4S3O2 |
| IUPAC Name | This compound |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that compounds featuring thiazole and benzothiazole moieties exhibit significant anticancer properties. For instance, thiazolo[3,2-a]benzimidazoles have shown cytotoxic effects against various cancer cell lines. The structural similarities suggest that our compound may also possess similar properties.
Case Study:
A study evaluated the cytotoxic activity of benzothiazole derivatives against human cancer cell lines. The results demonstrated that modifications on the benzothiazole core significantly influenced their anticancer activity. The presence of hydrophobic substituents enhanced the cytotoxic effects, indicating a structure-activity relationship (SAR) that could be relevant for our compound as well .
Antimicrobial Activity
Compounds with thiazole and benzothiazole structures have been reported to exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Research Findings:
In a comparative study of various thiazolo[4,5-b]pyridine derivatives, several compounds demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of a diazepane ring in our compound may enhance its interaction with microbial targets .
The biological activity of This compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with similar structures often inhibit key enzymes involved in cancer progression or microbial metabolism.
- Intercalation with DNA: The planar nature of the benzothiazole moiety may allow for intercalation into DNA strands, disrupting replication processes.
- Membrane Disruption: The thiazole component may interact with lipid bilayers, leading to increased permeability and eventual cell death.
Comparative Biological Activity Table
To better understand the biological activity of our compound in relation to similar compounds, the following table summarizes findings from various studies:
Q & A
Q. Critical Conditions :
- Solvent polarity (e.g., 1,4-dioxane improves yield in coupling reactions vs. CH₃CN or DCE) .
- Catalyst selection (I₂ outperforms NIS or TBAI in oxidative coupling, yielding up to 88% under optimized conditions) .
Advanced: How can solvent and catalyst selection impact coupling efficiency in thiazolo-pyridine synthesis?
Methodological Answer:
Systematic screening of solvents and catalysts is essential. For example:
| Entry | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | I₂ | 1,4-Dioxane | 74 |
| 18c | I₂ | 1,4-Dioxane | 76 |
| 16 | I₂ | DCE | 30 |
| 17 | I₂ | CH₃CN | 46 |
Q. Key Insights :
- Polar aprotic solvents (e.g., 1,4-dioxane) stabilize transition states in iodine-catalyzed reactions .
- Non-polar solvents (DCE) reduce solubility of intermediates, lowering yields .
- Catalyst efficiency correlates with halogen-bonding ability (I₂ > NIS > KI) .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., diazepane N–CH₂ peaks at δ 3.2–3.8 ppm) and confirm heterocyclic connectivity .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 447.12) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95% C, H, N, S content) .
Advanced: How do researchers resolve discrepancies in reported reaction yields during protocol replication?
Methodological Answer:
- Controlled Variable Testing : Replicate reactions while isolating variables (e.g., moisture levels, catalyst purity) to identify confounding factors .
- Kinetic Studies : Use in-situ monitoring (e.g., FTIR or HPLC) to track intermediate formation and optimize reaction timelines .
- Meta-Analysis : Compare data across studies (e.g., 74% vs. 76% yield in similar conditions) to identify reproducibility thresholds .
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/EtOAc 7:3 to 1:1) resolves polar byproducts .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>99% by HPLC) .
Advanced: What theoretical frameworks guide the design of this compound’s heterocyclic architecture?
Methodological Answer:
- Molecular Orbital Theory : Predicts electron-deficient regions in thiazolo-pyridine cores, guiding electrophilic substitution sites .
- QSAR Models : Correlate diazepane ring flexibility with bioactivity, optimizing substituent bulkiness for target interactions .
Advanced: How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Testing :
- pH Stability : Incubate compound in buffers (pH 1–13) at 37°C for 72h; monitor via HPLC .
- Thermal Stability : Heat samples to 60°C for 48h; assess decomposition products using TGA-MS .
- Statistical Design : Use factorial experiments to model interaction effects (e.g., pH × temperature) on degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
